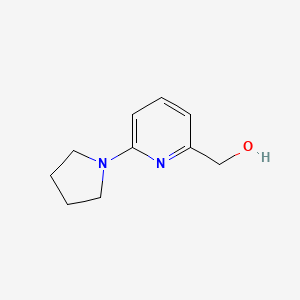

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCLVFBQYYTJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640200 | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-48-0 | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides context based on related compounds.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a pyrrolidin-1-yl group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 868755-48-0[1] |

| Molecular Formula | C₁₀H₁₄N₂O[1] |

| Molecular Weight | 178.23 g/mol [1] |

| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2CO[2] |

| InChI | InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2[1] |

| InChIKey | INCLVFBQYYTJLC-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table of Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 178.110613 g/mol | PubChem[1] |

| Topological Polar Surface Area | 36.4 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 185 | PubChem[1] |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with pyrrolidine, followed by or preceded by the introduction of the hydroxymethyl group.

Hypothetical Synthetic Workflow

A possible synthetic pathway could start from 6-chloropicolinaldehyde.

Caption: Hypothetical two-step synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde

-

To a solution of 6-chloropicolinaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-(pyrrolidin-1-yl)picolinaldehyde.

Step 2: Synthesis of this compound

-

Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1 equivalent) in a protic solvent like methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel to afford this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the pyrrolidine, pyridine, and hydroxymethyl protons and carbons, with chemical shifts and coupling constants consistent with the proposed structure.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.23).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrrolidine and pyridine moieties are prevalent in many biologically active compounds. A US patent for "Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists" suggests that compounds with a similar structural scaffold may interact with the β3 adrenergic receptor.[2]

The β3 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in adipose tissue and the urinary bladder. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade has various physiological effects, including lipolysis in fat cells and relaxation of the detrusor muscle in the bladder.

Hypothetical Signaling Pathway

The following diagram illustrates the potential signaling pathway that could be modulated by this compound if it acts as a β3 adrenergic receptor agonist.

Caption: Hypothetical signaling pathway of a β3 adrenergic receptor agonist.

Conclusion

This compound is a molecule of interest due to the presence of the biologically relevant pyrrolidine and pyridine scaffolds. While detailed experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The potential for this compound to act as a β3 adrenergic receptor agonist, based on related patented structures, warrants further investigation. Future research should focus on the synthesis, full experimental characterization, and comprehensive biological evaluation of this compound to elucidate its therapeutic potential.

References

An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol (CAS 868755-48-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 868755-48-0) is limited in publicly available literature, this guide consolidates the existing information and presents representative data and protocols based on structurally related molecules. The guide covers the compound's chemical identity, physicochemical properties, potential synthetic routes, and prospective biological significance, offering a valuable resource for researchers interested in this and similar chemical scaffolds.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a pyrrolidine ring at the 6-position and a methanol group at the 2-position of the pyridine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 868755-48-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | (6-Pyrrolidin-1-ylpyrid-2-yl)methanol | PubChem[1] |

| Computed XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a Substituted Pyridinylmethanol Derivative

This protocol is a representative example for the synthesis of a related compound and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution

A mixture of 2-chloro-6-methylpyridine (1.0 eq.), pyrrolidine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 2-methyl-6-(pyrrolidin-1-yl)pyridine.

Step 2: Functionalization of the Methyl Group

The methyl group of the intermediate can be functionalized to a hydroxymethyl group. This can be achieved through various methods, including initial bromination using N-bromosuccinimide (NBS) under radical initiation, followed by hydrolysis of the resulting bromomethyl intermediate with an aqueous base (e.g., sodium hydroxide).

Step 3: Reduction of a Carbonyl Group (Alternative to Step 2)

If the starting material is 6-(pyrrolidin-1-yl)picolinaldehyde or a corresponding ketone, the final methanol can be obtained through reduction. To a solution of the aldehyde or ketone in a suitable solvent like methanol or ethanol, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.

Workflow for a Representative Synthesis

Caption: Representative synthetic workflow for a pyridinylmethanol derivative.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the pyrrolidinylpyridine scaffold is present in a number of biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3]. The pyrrolidine moiety is also a common feature in many pharmaceuticals and can influence properties such as solubility, metabolic stability, and receptor binding.

Given the structural motifs, this compound could be investigated as an intermediate for the synthesis of more complex molecules or as a lead compound in various drug discovery programs. For instance, pyridinylmethanol derivatives have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and skin disorders[4][5].

Hypothetical Signaling Pathway Involvement

Should this compound or its derivatives exhibit activity as a receptor antagonist, a hypothetical signaling pathway could be visualized as follows. This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade that could be modulated by such a compound.

Caption: Hypothetical GPCR antagonism by this compound.

Spectroscopic Data

A thorough search of public databases did not yield any experimental spectroscopic data (NMR, Mass Spectrometry, IR) for this compound. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.

Conclusion

This compound (CAS 868755-48-0) represents an interesting chemical scaffold with potential for further exploration in medicinal chemistry. While specific biological and experimental data are currently scarce, this guide provides a foundational understanding of its properties and potential based on related structures. The synthesis of this compound and the investigation of its biological activities could unveil novel therapeutic applications. Future research should focus on developing a reliable synthetic protocol and screening this molecule in various biological assays to elucidate its pharmacological profile.

References

- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The compound with the formal name this compound is a heterocyclic organic molecule. Its structure features a pyridine ring substituted with a pyrrolidine group at the 6-position and a hydroxymethyl group at the 2-position.

IUPAC Name: this compound.[1]

Synonyms:

Chemical Data Summary:

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 868755-48-0 | [1] |

Synthesis

Proposed Synthetic Pathway:

A potential synthetic route could commence from 6-chloropyridine-2-carbaldehyde. The first step would involve a nucleophilic aromatic substitution reaction with pyrrolidine to introduce the pyrrolidinyl moiety at the 6-position of the pyridine ring. The subsequent step would be the reduction of the aldehyde group to a primary alcohol.

Conceptual Experimental Protocol:

-

Step 1: Synthesis of 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde. To a solution of 6-chloropyridine-2-carbaldehyde in a suitable aprotic polar solvent such as dimethylformamide (DMF), an excess of pyrrolidine would be added. The reaction mixture would be heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction would be worked up to isolate the intermediate aldehyde.

-

Step 2: Synthesis of this compound. The intermediate aldehyde from Step 1 would be dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), would be added portion-wise at a reduced temperature (e.g., 0 °C). The reaction would be stirred until the reduction is complete. Standard aqueous workup and purification by chromatography would yield the final product.

It is important to note that this is a generalized, conceptual protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary for a practical synthesis.

Biological Activity and Potential Applications

As of the current date, there is no specific published data on the biological activity or pharmacological profile of this compound. However, the structural motifs present in this molecule, namely the pyridine and pyrrolidine rings, are common in a wide range of biologically active compounds.

Derivatives of pyridin-2-yl-methanol have been investigated for various therapeutic applications. For instance, certain derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[2][3] The pyrrolidine ring is also a well-established scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities.

Given the lack of direct biological data for this compound, its potential roles remain speculative. Further research, including in vitro and in vivo screening, would be required to elucidate any biological effects and potential therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with known physical properties. While a specific, validated synthetic protocol is not currently documented, a plausible synthetic route can be devised from commercially available starting materials. The biological activity of this compound has not been reported, although its structural components are present in many pharmacologically active molecules. This technical guide provides a foundational understanding of this compound and highlights the need for further experimental investigation to determine its synthetic accessibility and biological function.

References

An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the pyrrolidine and methanol groups influences its solubility, reactivity, and potential for biological interactions. A summary of its key molecular identifiers is presented below.

| Property | Value | Source |

| Molecular Formula | C10H14N2O | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 868755-48-0 | [2] |

| PubChem CID | 24229483 | [1][2] |

| InChI Key | INCLVFBQYYTJLC-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CCN(C1)C2=CC=CC(=N2)CO | [1] |

Experimental Protocols

Hypothetical Synthesis of this compound

Principle: This synthesis involves a nucleophilic aromatic substitution reaction of a suitable 6-halopyridine-2-carbaldehyde with pyrrolidine, followed by the reduction of the aldehyde group to a primary alcohol.

Materials:

-

6-chloropyridine-2-carbaldehyde

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde

-

To a solution of 6-chloropyridine-2-carbaldehyde (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde.

-

-

Step 2: Reduction to this compound

-

Dissolve the 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde (1.0 eq) from Step 1 in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the resulting crude alcohol by silica gel column chromatography to obtain the final product, this compound.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the conceptual workflow for the synthesis and potential areas of investigation for this compound.

References

An Inquiry into the Biological Activity of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol: A Review of Available Data

An extensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific biological activity of the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Despite its availability from commercial chemical suppliers, indicating its potential use as a synthetic intermediate, dedicated studies detailing its pharmacological effects, mechanism of action, or quantitative biological data are not present in the reviewed literature.

While the core structural components of this compound—the pyridine and pyrrolidine rings—are prevalent in a vast array of biologically active molecules, information regarding this specific combination remains elusive. This technical guide, therefore, serves to report the absence of specific data and provide a broader context based on related structures.

I. Current State of Knowledge

Searches of prominent scientific databases, including PubChem and various medicinal chemistry journals, did not yield any peer-reviewed articles or patents that specifically investigate the biological activity of this compound. The PubChem database entry for this compound (CID 24229483) lists its chemical structure, identifiers (such as CAS number 868755-48-0), and computed physicochemical properties, but contains no information on its biological or pharmacological activities.

II. Research on Structurally Related Compounds

While direct data is absent for the topic compound, research into derivatives of (Pyridin-2-yl)methanol offers a glimpse into potential, though purely speculative, areas of investigation.

A. (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

A notable area of research involves the development of (Pyridin-2-yl)methanol derivatives as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a cation channel implicated in pain sensation, inflammation, and skin disorders. A 2016 study published in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological evaluation of a series of (Pyridin-2-yl)methanol derivatives as potent and selective TRPV3 antagonists.[1] However, the structure-activity relationship studies in this publication did not include compounds with the specific 6-(pyrrolidin-1-yl) substitution pattern.

III. The Pyrrolidine and Pyridine Moieties in Medicinal Chemistry

Both the pyrrolidine and pyridine rings are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds.

-

Pyrrolidine: This saturated five-membered nitrogen-containing heterocycle is a core component of numerous natural products and synthetic drugs. Its stereochemistry and ability to participate in hydrogen bonding make it a valuable scaffold in drug design.

-

Pyridine: As an aromatic six-membered heterocycle, pyridine is a common bioisostere for a phenyl ring and is found in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of a molecule.

The combination of these two rings in this compound creates a molecule with potential for diverse biological interactions, yet this potential remains unexplored in the current body of scientific literature.

IV. Conclusion and Future Directions

Future research would be necessary to elucidate any potential biological effects of this compound. Such a research program would logically begin with broad pharmacological screening to identify any potential targets, followed by more focused studies to determine the mechanism of action and quantitative measures of activity. Until such studies are conducted and published, the biological activity of this compound remains unknown.

References

Potential Therapeutic Targets of Pyrrolidinylpyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique combination of a saturated pyrrolidine ring and an aromatic pyridine ring provides a three-dimensional architecture that allows for precise interactions with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of pyrrolidinylpyridine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

G-Protein Coupled Receptor 40 (GPR40) Agonists for Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Pyrrolidinylpyridine-based compounds have been identified as potent GPR40 agonists, making them promising candidates for the treatment of type 2 diabetes.

Data Presentation: GPR40 Agonist Activity

| Compound ID | Target | Assay Type | Potency (EC50/Ki) | Cell Line | Reference |

| (R,R)-68 | Human GPR40 | Binding Assay | Ki = 0.11 µM | CHO-K1 | [1] |

| (S,S)-68 | Human GPR40 | Binding Assay | Ki = 0.49 µM | CHO-K1 | [1] |

| AM-1638 | Human GPR40 | Calcium Flux | EC50 = 72 nM | CHO-K1 | [2] |

| AM-5262 | Human GPR40 | cAMP Accumulation | EC50 = 125.8 nM | CHO-K1 | [2] |

| TAK-875 | Human GPR40 | Calcium Flux | EC50 ~50 nM | CHO-K1 | [2][3] |

Experimental Protocols

GPR40 Radioligand Binding Assay

This protocol is adapted from methodologies described for GPR40 agonist characterization.[2][4][5]

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR40.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane suspension (10-20 µg of protein).

-

50 µL of radioligand (e.g., [³H]-TAK-875 or [³H]-AM-1638) at a final concentration near its Kd.

-

50 µL of competing pyrrolidinylpyridine compound at various concentrations.

-

For non-specific binding, add a high concentration of an unlabeled GPR40 agonist (e.g., 10 µM TAK-875).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

Caption: GPR40 activation by a pyrrolidinylpyridine agonist.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. Pyrrolidinylpyridine derivatives have been developed as potent and selective DPP-IV inhibitors.[3][6]

Data Presentation: DPP-IV Inhibitory Activity

| Compound ID | Target | Assay Type | Potency (IC50) | Reference |

| PF-00734200 | Human DPP-IV | Enzymatic Assay | 13 nM | [7] |

| Sitagliptin | Human DPP-IV | Enzymatic Assay | 15.97 µM (in live cells) | [8] |

| Vildagliptin | Human DPP-IV | Enzymatic Assay | ~2.3 µM (in enzyme system) | [8] |

Experimental Protocols

DPP-IV Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published methods.[9][10][11]

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.

-

DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer.

-

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at a final concentration of 200 µM in assay buffer.

-

Inhibitor: Pyrrolidinylpyridine compounds dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

In a 96-well black microplate, add:

-

30 µL of assay buffer.

-

10 µL of diluted DPP-IV enzyme.

-

10 µL of the inhibitor solution (or DMSO for control).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway

Caption: Inhibition of DPP-IV by pyrrolidinylpyridine compounds.

Aurora Kinase Inhibitors for Cancer Therapy

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Pyrrolidinylpyridine-based molecules have been investigated as inhibitors of Aurora kinases.

Data Presentation: Aurora Kinase Inhibitory Activity

| Compound ID | Target | Assay Type | Potency (IC50/Kd) | Reference |

| 12k (SCH 1473759) | Aurora A | Temperature-dependent Fluorescence | Kd = 0.02 nM | [4] |

| 12k (SCH 1473759) | Aurora B | Temperature-dependent Fluorescence | Kd = 0.03 nM | [4] |

| 12k (SCH 1473759) | phos-HH3 Inhibition (cellular) | Cell-based Assay | IC50 = 25 nM | [4] |

| AZD1152-HQPA | Aurora B | Kinase Assay | Ki < 1 nM | [12] |

Experimental Protocols

Aurora Kinase Inhibition Assay (ADP-Glo™)

This protocol is based on commercially available luminescent kinase assays.[13][14]

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Enzyme: Recombinant human Aurora A or Aurora B kinase diluted in kinase buffer.

-

Substrate/ATP Mix: Kemptide (a model substrate) and ATP in kinase buffer.

-

Inhibitor: Pyrrolidinylpyridine compounds serially diluted in kinase buffer with a constant percentage of DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add:

-

1 µL of inhibitor solution.

-

2 µL of diluted enzyme.

-

2 µL of substrate/ATP mix.

-

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Signaling Pathway

Caption: Inhibition of Aurora kinases disrupts mitosis.

Anticancer Activity via Cytotoxicity

Pyrrolidinylpyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The exact molecular targets for some of these compounds are still under investigation, but their ability to induce cell death makes them valuable leads for further development.

Data Presentation: In Vitro Cytotoxicity

| Compound ID | Cell Line | Cancer Type | Potency (IC50) | Reference |

| Compound 5f | A549 | Lung Cancer | 1.2 µM | [15] |

| Compound 5e | A549 | Lung Cancer | 3.48 µM | [15] |

| Compound Ib | HeLa | Cervical Cancer | 34.3 µM | |

| Compound Ib | MCF-7 | Breast Cancer | 50.18 µM |

Experimental Protocols

MTT Cell Viability Assay

This is a standard colorimetric assay to assess cell viability.[1][15][16][17]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrrolidinylpyridine compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate for an additional 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the compound concentration.

-

Experimental Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

Discovery and significance of pyrrolidine scaffolds in drug design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic pharmaceuticals. Its remarkable versatility and favorable physicochemical properties have cemented its importance in the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the discovery, significance, and application of pyrrolidine scaffolds in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The significance of the pyrrolidine ring in drug discovery is underscored by its presence in numerous drugs approved by the United States Food and Drug Administration (FDA).[1][2] This prevalence is attributed to several key features of the scaffold. Its three-dimensional, non-planar structure allows for the exploration of a wider chemical space compared to flat aromatic rings, a crucial aspect for achieving high target affinity and selectivity.[1][2][3][4] The presence of stereogenic centers in the pyrrolidine ring allows for the synthesis of various stereoisomers, which can exhibit distinct biological activities and binding modes to target proteins.[1][4] Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. The pyrrolidine motif can also enhance aqueous solubility and improve other pharmacokinetic properties of a drug molecule.[5]

Therapeutic Applications of Pyrrolidine-Containing Drugs

The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where drugs containing this moiety have shown significant clinical efficacy. These include cardiovascular diseases, central nervous system disorders, infectious diseases, cancer, and diabetes.

Table 1: FDA-Approved Drugs Featuring a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action | Bioactivity Data |

| Cardiovascular Agents | |||

| Captopril | Hypertension, Heart Failure | Angiotensin-Converting Enzyme (ACE) Inhibitor | - |

| Enalapril | Hypertension, Heart Failure | Angiotensin-Converting Enzyme (ACE) Inhibitor | - |

| Central Nervous System Agents | |||

| Levetiracetam | Epilepsy | Binds to synaptic vesicle protein 2A (SV2A) | - |

| Rolipram | Antidepressant (investigational) | Phosphodiesterase-4 (PDE4) inhibitor | - |

| Procyclidine | Parkinson's Disease | Anticholinergic | - |

| Darifenacin | Overactive Bladder | M3 muscarinic receptor antagonist | Ki: 3.1 nM (M3) |

| Anti-Infective Agents | |||

| Clindamycin | Bacterial Infections | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | - |

| Acyclovir | Viral Infections (Herpes) | Inhibits viral DNA synthesis | - |

| Anticancer Agents | |||

| Sunitinib | Renal Cell Carcinoma, GIST | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT) | IC50: 80 nM (VEGFR2), 2 nM (PDGFRβ) |

| Axitinib | Renal Cell Carcinoma | Tyrosine kinase inhibitor (VEGFR1, 2, 3) | IC50: 0.1-0.3 nM (VEGFR1-3) |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT) | IC50: 10 nM (VEGFR1), 30 nM (VEGFR2), 47 nM (VEGFR3) |

| Sorafenib | Renal Cell Carcinoma, Hepatocellular Carcinoma | Multi-targeted kinase inhibitor (VEGFR, PDGFR, Raf) | IC50: 90 nM (VEGFR2), 57 nM (PDGFRβ), 6 nM (Raf-1) |

| Antidiabetic Agents | |||

| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor | - |

| Linagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor | IC50: 1 nM |

| Other | |||

| Atorvastatin | Hypercholesterolemia | HMG-CoA reductase inhibitor | - |

| Ketorolac | Pain and Inflammation | Non-selective COX inhibitor | IC50: 20 nM (COX-1), 120 nM (COX-2) |

| Glycopyrrolate | Peptic Ulcers, Drooling | Muscarinic antagonist | - |

Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs

The therapeutic effects of pyrrolidine-based drugs are achieved through their interaction with specific molecular targets within various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Cancer Signaling Pathways

Many pyrrolidine-containing drugs are potent anticancer agents that target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis. Pyrrolidine-containing tyrosine kinase inhibitors like Sunitinib, Axitinib, and Pazopanib effectively block the ATP binding site of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades that lead to endothelial cell proliferation and migration.

CDK2 Signaling in the Cell Cycle: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[6][7][8] Aberrant CDK2 activity is a hallmark of many cancers. Pyrrolidine-based CDK2 inhibitors can block the kinase activity of the Cyclin E/CDK2 complex, leading to cell cycle arrest and apoptosis.

Viral Replication Pathway

Ubiquitin-Proteasome Pathway: The ubiquitin-proteasome pathway is a critical cellular process for protein degradation, which is often hijacked by viruses for their replication. Some pyrrolidine derivatives have been shown to inhibit viral replication by interfering with this pathway. For instance, pyrrolidine dithiocarbamate (PDTC) has been reported to inhibit the replication of coxsackievirus B3 by modulating the ubiquitination process.

Neurotransmitter Signaling Pathways

Pyrrolidine-containing compounds also play a significant role in modulating neurotransmitter signaling in the central nervous system.

Dopamine D2 Receptor Signaling: The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in motor control, motivation, and cognition.[2][4][9][10][11][12][13][14][15][16] Pyrrolidine-based antipsychotic drugs can act as antagonists at D2 receptors, blocking the downstream signaling that inhibits adenylyl cyclase and reduces cAMP levels.

GABA-A Receptor Signaling: The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[17][18][19][20][21][22][23] Certain pyrrolidine derivatives can act as modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization.

Nicotinic Acetylcholine Receptor Signaling: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes.[19][24][25][26][27] Pyrrolidine-containing natural products like nicotine are well-known agonists of nAChRs, leading to the influx of cations and neuronal excitation.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-containing compounds.

Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of highly substituted pyrrolidines through a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.

Materials:

-

Amino acid ester hydrochloride (e.g., methyl glycinate hydrochloride)

-

Aldehyde or ketone

-

Electron-deficient alkene (e.g., dimethyl maleate)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the amino acid ester hydrochloride (1.0 eq) and the aldehyde or ketone (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the in situ formation of the azomethine ylide.

-

Add the electron-deficient alkene (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted pyrrolidine.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Pyrrolidine compound of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPP-IV Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV).

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Pyrrolidine compound of interest (e.g., Vildagliptin, Linagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, the pyrrolidine inhibitor at various concentrations, and the DPP-IV enzyme.

-

Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the DPP-IV substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for 30-60 minutes at 37 °C.

-

Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value of the inhibitor.

Conclusion

The pyrrolidine scaffold has proven to be an exceptionally valuable and versatile building block in the field of drug discovery. Its unique structural and physicochemical properties have enabled the development of a wide array of clinically successful drugs targeting a diverse range of diseases. The continued exploration of novel synthetic methodologies to access diverse pyrrolidine derivatives, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutics in the future. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry through the innovative application of the pyrrolidine scaffold.

References

- 1. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ics.org [ics.org]

- 4. researchgate.net [researchgate.net]

- 5. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. oncology-central.com [oncology-central.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 16. rndsystems.com [rndsystems.com]

- 17. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. GABAA receptor - Wikipedia [en.wikipedia.org]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. researchgate.net [researchgate.net]

- 23. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. derangedphysiology.com [derangedphysiology.com]

- 27. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol as a Novel TRPV3 Antagonist

For Immediate Release

Shanghai, China – December 28, 2025 – In the ongoing quest for novel therapeutic agents targeting pain, inflammation, and skin disorders, the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol has emerged as a molecule of significant interest. While direct pharmacological data remains nascent, a compelling hypothesis based on structure-activity relationships of analogous compounds points towards its potential mechanism of action as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This in-depth guide consolidates the current understanding of TRPV3 signaling, proposes a detailed mechanistic hypothesis for this compound, and outlines robust experimental protocols for its validation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a pyridinyl methanol core substituted with a pyrrolidine moiety. While its specific biological targets are yet to be definitively elucidated, the pyridin-2-yl)methanol scaffold is a key pharmacophore in a known class of potent and selective TRPV3 antagonists.[1][2] The TRPV3 channel, a non-selective cation channel, is predominantly expressed in skin keratinocytes, as well as in the peripheral and central nervous systems.[3][4] It functions as a critical sensor for temperature and chemical stimuli, playing a significant role in pain sensation, inflammation, and skin barrier homeostasis.[5][6] Consequently, the development of TRPV3 antagonists represents a promising therapeutic strategy for a range of dermatological and neurological conditions.[5][7]

Hypothesized Mechanism of Action: TRPV3 Antagonism

We hypothesize that this compound acts as an antagonist of the TRPV3 ion channel. This hypothesis is predicated on the established activity of structurally related (pyridin-2-yl)methanol derivatives.[1][2] The proposed mechanism involves the binding of the compound to the TRPV3 channel, which in turn prevents or reduces its activation by endogenous and exogenous stimuli.

TRPV3 channels can be activated by a variety of stimuli, including heat (in the range of 31-39°C) and chemical agonists.[3][6] Upon activation, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+.[1][2] This influx of Ca2+ into cells, such as keratinocytes, triggers a cascade of downstream signaling events. By blocking this initial step of channel opening, this compound would effectively inhibit these downstream pathways.

Antagonism could occur through several molecular mechanisms, including:

-

Direct Pore Blockage: The compound may physically occlude the ion conduction pore of the TRPV3 channel, thereby preventing the passage of cations.[5]

-

Allosteric Modulation: Binding to a site distinct from the pore could induce a conformational change in the channel protein, rendering it non-functional or shifting its gating equilibrium towards the closed state.[8]

The pyrrolidine ring may contribute to the overall binding affinity and selectivity of the molecule for the TRPV3 channel over other TRP channel family members.

The TRPV3 Signaling Pathway

Activation of the TRPV3 channel initiates a complex signaling cascade with significant physiological consequences. A simplified overview of this pathway is as follows:

-

Stimulus and Channel Activation: Heat or chemical agonists bind to and activate the TRPV3 channel located on the cell membrane of keratinocytes.[3][6]

-

Cation Influx: The activated channel opens, allowing for the influx of Ca2+ and Na+ into the cell.[1][2]

-

Downstream Effector Activation: The rise in intracellular Ca2+ concentration activates a host of downstream signaling molecules and pathways. One key pathway involves the activation of Ca2+/Calmodulin-dependent protein kinase II (CaMKII).[9]

-

Release of Inflammatory Mediators: Activated CaMKII can lead to the release of signaling molecules such as Transforming Growth Factor-alpha (TGFα).[9]

-

EGFR Transactivation and Further Signaling: TGFα can then bind to and activate the Epidermal Growth Factor Receptor (EGFR), which is often found in a complex with TRPV3.[3] This activation can trigger further downstream pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways.[9][10]

-

Physiological Response: These signaling cascades can ultimately lead to the release of pro-inflammatory mediators, contributing to pain, itching, and inflammation.[5] In keratinocytes, this pathway has also been implicated in regulating cell proliferation and differentiation.[9]

The hypothesized antagonistic action of this compound would interrupt this cascade at its inception by preventing the initial cation influx.

Quantitative Data for Structurally Related TRPV3 Antagonists

To provide context for the potential potency of this compound, the following table summarizes publicly available data for a structurally related (pyridin-2-yl)methanol derivative.

| Compound Name | Target | Assay Type | IC50 (µM) | Reference |

| cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | TRPV3 | Calcium Influx | 0.38 | [3][11] |

Experimental Protocols for Hypothesis Validation

To rigorously test the hypothesis that this compound is a TRPV3 antagonist, a tiered experimental approach is recommended, progressing from high-throughput primary screening to more detailed electrophysiological characterization.

Primary Screening: Cell-Based Calcium Imaging Assay

This assay provides a high-throughput method to assess the ability of the compound to inhibit TRPV3 activation by measuring changes in intracellular calcium.[12][13][14]

Objective: To determine if this compound can inhibit agonist-induced calcium influx in cells expressing TRPV3.

Methodology:

-

Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing human TRPV3 is used. A parental cell line lacking TRPV3 expression serves as a negative control.[14]

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a "no-wash" buffer.[12] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

-

Compound Incubation: this compound, at various concentrations, is pre-incubated with the cells.

-

Agonist Stimulation and Signal Detection: A known TRPV3 agonist (e.g., 2-APB or carvacrol) is added to the wells. The plate is immediately read using a fluorescence microplate reader (e.g., a FLIPR or FlexStation).[13][15] The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The fluorescence signal is normalized, and the IC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Secondary Assay: Automated Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and is considered a gold standard for ion channel drug discovery.[1][16] Automated patch clamp systems allow for higher throughput than traditional manual patch clamp.

Objective: To confirm the inhibitory effect of this compound on TRPV3-mediated ion currents and to determine its mechanism of inhibition.

Methodology:

-

System: An automated patch clamp platform (e.g., SyncroPatch or QPatch) is used.[16]

-

Cell Preparation: A suspension of the TRPV3-expressing cell line is prepared.

-

Cell Capture and Sealing: The automated system captures individual cells on a planar patch clamp chip and forms a high-resistance (giga-seal) between the cell membrane and the chip.

-

Whole-Cell Configuration: The system then ruptures the cell membrane under the patch pipette, achieving the whole-cell recording configuration.

-

Current Measurement: The membrane potential is clamped at a holding potential (e.g., -60 mV), and TRPV3 currents are elicited by the application of a TRPV3 agonist.

-

Compound Application: this compound is applied at various concentrations, and the resulting inhibition of the agonist-induced current is measured.

-

Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current. Concentration-response curves are generated to determine the IC50 value. Voltage protocols can also be applied to investigate if the compound's blocking effect is voltage-dependent.

Conclusion

The structural similarity of this compound to known TRPV3 antagonists provides a strong foundation for the hypothesis that it functions through the inhibition of this therapeutically relevant ion channel. The proposed mechanism, involving the blockade of TRPV3-mediated cation influx and subsequent downstream signaling, offers a clear and testable framework for future research. The outlined experimental protocols, from high-throughput calcium imaging to detailed electrophysiological analysis, provide a robust strategy for validating this hypothesis and characterizing the pharmacological profile of this promising compound. Successful validation would position this compound as a valuable lead compound for the development of novel therapeutics for pain, inflammatory skin conditions, and other TRPV3-mediated disorders.

References

- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of TRP Channels in Thermosensation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]

- 6. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting TRPV3 for the Development of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity | eLife [elifesciences.org]

- 9. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The human transient receptor potential vanilloid 3 channel is sensitized via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological profiling of the TRPV3 channel in recombinant and native assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Establishment of a cell based high throughput screening model for transient receptor potential V3 modulators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic values derived from the analysis of its chemical structure and comparison with closely related analogues. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of novel pyridine and pyrrolidine-based compounds in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted pyridine derivative containing a pyrrolidine and a methanol group. The structural and chemical information for this compound is summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 868755-48-0 | [1] |

| Canonical SMILES | C1CCN(C1)C2=CC=CC(=N2)CO | [1] |

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Expected spectrum in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | t | 1H | Pyridine H-4 |

| ~6.4 - 6.6 | d | 1H | Pyridine H-3 or H-5 |

| ~6.3 - 6.5 | d | 1H | Pyridine H-3 or H-5 |

| ~4.6 - 4.8 | s | 2H | -CH₂OH |

| ~3.4 - 3.6 | t | 4H | Pyrrolidine -NCH₂- |

| ~3.0 - 3.3 | br s | 1H | -OH |

| ~1.9 - 2.1 | m | 4H | Pyrrolidine -CH₂- |

¹³C NMR Spectroscopy

Expected spectrum in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | Pyridine C-6 (attached to pyrrolidine) |

| ~157 - 159 | Pyridine C-2 (attached to methanol) |

| ~138 - 140 | Pyridine C-4 |

| ~105 - 107 | Pyridine C-3 or C-5 |

| ~103 - 105 | Pyridine C-3 or C-5 |

| ~64 - 66 | -CH₂OH |

| ~46 - 48 | Pyrrolidine -NCH₂- |

| ~25 - 27 | Pyrrolidine -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (alcohol) |

| ~3050 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 - 1580 | Strong | C=C and C=N stretch (pyridine ring) |

| ~1480 - 1450 | Medium | C-H bend (aliphatic) |

| ~1250 - 1200 | Strong | C-N stretch (aromatic amine) |

| ~1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Ion |

| 178.11 | [M]⁺ (Molecular Ion) |

| 179.12 | [M+H]⁺ (Electrospray Ionization) |

| 161 | [M-OH]⁺ |

| 147 | [M-CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data. The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion. The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimentally obtained data is not widely published, the provided expected values and general experimental protocols offer a solid starting point for researchers. The information and workflows presented herein are designed to facilitate the synthesis, characterization, and further investigation of this and related compounds for applications in medicinal chemistry and drug development.

References

In Silico Prediction of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical and pharmacokinetic properties of the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Utilizing a suite of established computational tools, this document details the predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as key physicochemical characteristics relevant to drug development. Methodologies for the employed in silico tools are presented as standardized protocols to ensure reproducibility. Furthermore, potential biological activities and targets are explored based on structural similarity to known bioactive molecules. All quantitative data is summarized in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and professionals engaged in the early stages of drug discovery and development, offering a foundational understanding of the pharmacological potential of this compound.

Introduction

This compound is a small molecule featuring a pyridine ring substituted with a pyrrolidinyl group and a hydroxymethyl group. The strategic combination of these functional groups suggests potential for diverse biological activities, as both pyridine and pyrrolidine moieties are prevalent in a wide range of pharmacologically active compounds.[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry, contributing to the stereochemistry and three-dimensional structure of molecules, which can significantly influence their biological activity.[2][3] Similarly, the pyridine ring is a key pharmacophore in numerous approved drugs.[1]

Early-stage assessment of a compound's properties through in silico methods is a cornerstone of modern drug discovery.[4][5][6][7] These computational approaches offer a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of a molecule before committing resources to extensive experimental validation.[4][5][6][7] This guide leverages several widely used and validated in silico platforms—SwissADME, pkCSM, and ADMETlab 2.0—to construct a comprehensive profile of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interactions with molecular targets. The predicted physicochemical properties for this compound, including those computed by PubChem, are summarized in Table 1.[8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[8] |

| Molecular Weight | 178.23 g/mol | PubChem[8] |

| logP (Octanol/Water Partition Coefficient) | 1.34 | SwissADME |

| Water Solubility (logS) | -2.13 | SwissADME |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Number of Rotatable Bonds | 2 | SwissADME |

| pKa (most basic) | 6.84 | pkCSM |

| pKa (most acidic) | 14.12 | pkCSM |

In Silico Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following sections detail the predicted absorption, distribution, metabolism, excretion, and toxicity of this compound.

Absorption

Oral bioavailability is a key parameter for many drug candidates. The predicted absorption properties suggest that this compound is likely to be well-absorbed from the gastrointestinal tract.